molecular formula C20H30Cl2N2O2S B043355 A-7 Hydrochloride CAS No. 79127-24-5

A-7 Hydrochloride

Cat. No.: B043355
CAS No.: 79127-24-5
M. Wt: 433.4 g/mol
InChI Key: XDJCAQBTSCRBHS-UHFFFAOYSA-N
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Description

A-7 Hydrochloride, also known as N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide hydrochloride, is a calmodulin antagonist. It is a cell-permeable compound that inhibits the activity of calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes. This compound is known for its ability to alter the subpopulation of CD44+CD24- in MDA-MB-231 cells .

Biochemical Analysis

Biochemical Properties

A-7 Hydrochloride interacts with calmodulin, a calcium-binding messenger protein . Calmodulin regulates a variety of biochemical reactions in the cell, including the activity of enzymes and ion channels . This compound acts as an antagonist, inhibiting the activity of calmodulin and thereby affecting these biochemical reactions .

Cellular Effects

This compound’s antagonistic action on calmodulin affects various cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it has been used in research on cancer, where it was found to affect subpopulations of CD44/CD24 immunophenotypes in breast cancer cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to calmodulin and inhibiting its activity . This inhibition can lead to changes in gene expression and enzyme activation or inhibition, depending on the specific biochemical pathway involved .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is typically stored at -20°C, away from moisture and light . Its effects on cellular function can be observed over time in both in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in the calmodulin-dependent metabolic pathway . It interacts with calmodulin, affecting the activity of enzymes and other biomolecules in this pathway .

Transport and Distribution

Given its role as a calmodulin antagonist, it may interact with proteins involved in cellular transport and distribution .

Subcellular Localization

As a calmodulin antagonist, it is likely to be found wherever calmodulin is present in the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-7 Hydrochloride involves the reaction of 5-chloronaphthalene-1-sulfonyl chloride with 10-aminodecane in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

A-7 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

A-7 Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A-7 Hydrochloride is unique due to its longer acyl chain, which enhances its cell permeability and potency compared to other calmodulin antagonists like W-7. This makes it a valuable tool in research for studying calmodulin-related cellular processes .

Properties

IUPAC Name

N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O2S.ClH/c21-19-13-9-12-18-17(19)11-10-14-20(18)26(24,25)23-16-8-6-4-2-1-3-5-7-15-22;/h9-14,23H,1-8,15-16,22H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJCAQBTSCRBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657036
Record name N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79127-24-5
Record name N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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